

# Application Notes and Protocols for Pediatric Vancomycin Dosage Calculation

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These application notes provide a comprehensive overview and detailed protocols for the calculation of vancomycin dosage in pediatric patients. The information is intended to guide researchers and clinicians in achieving therapeutic efficacy while minimizing the risk of toxicity.

### Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Pediatric patients exhibit significant variability in vancomycin pharmacokinetics (PK) and pharmacodynamics (PD) due to developmental changes in renal function and body composition.[1][2] This variability necessitates a tailored dosing approach, moving away from traditional trough-based monitoring to a more precise area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio-guided strategy.[3][4] Recent guidelines advocate for targeting an AUC/MIC ratio of 400-600 mg\*hr/L for serious MRSA infections to optimize clinical outcomes and reduce the risk of nephrotoxicity.[4][5]

# Pharmacokinetic and Pharmacodynamic Considerations

Understanding the PK/PD profile of vancomycin in children is fundamental for effective dosing.

Pharmacokinetics:



- Absorption: Intravenous administration results in 100% bioavailability.[1]
- Distribution: The volume of distribution (Vd) in children is more variable than in adults, ranging from 0.26 to 1.05 L/kg.[1]
- Metabolism: Vancomycin undergoes very limited metabolism.[1]
- Excretion: Primarily eliminated by the kidneys, with 80-90% excreted unchanged in the urine. [1] Clearance is generally higher in children compared to adults.[1]

#### Pharmacodynamics:

The key pharmacodynamic parameter for vancomycin efficacy is the ratio of the 24-hour area under the curve to the minimum inhibitory concentration (AUC24/MIC).[3] An AUC24/MIC ratio of ≥400 is associated with better clinical outcomes in patients with serious MRSA infections.[1] [6]

## **Dosing Recommendations**

Initial empiric dosing of vancomycin in pediatric patients is based on age and weight. However, these initial doses often require adjustment based on therapeutic drug monitoring (TDM).

Table 1: Initial Intravenous Vancomycin Dosing Recommendations for Pediatric Patients

Age Group	Recommended Initial Dose	Dosing Interval	Maximum Initial Dose
1–2 months	15 mg/kg/dose	Every 6 hours	
3 months – <12 years	17.5 mg/kg/dose	Every 6 hours	1000 mg/dose
≥12 years	15 mg/kg/dose	Every 6 hours	1000 mg/dose

Data sourced from Boston Children's Hospital guidelines.[7]

Note: For severe infections such as those involving the central nervous system (CNS), osteomyelitis, or in immunocompromised patients, a higher initial dose of 60 mg/kg/day divided



into four doses is often recommended.[1] Doses ranging from 60 to 80 mg/kg/day may be necessary to achieve target AUC/MIC ratios.[5][6]

## **Therapeutic Drug Monitoring (TDM)**

TDM is essential for optimizing vancomycin therapy. The current standard of care is shifting from trough concentration monitoring to AUC/MIC-based monitoring.[3][4] TDM should be performed for any patient expected to receive vancomycin for more than 48 hours.[7]

Table 2: Target Therapeutic Parameters for Vancomycin in Pediatric Patients

Parameter	Target Range	Indication
AUC24/MIC	400 - 600 mg*hr/L	Serious MRSA infections (e.g., bacteremia, endocarditis, pneumonia, osteomyelitis, meningitis)
Trough Concentration (alternative when AUC monitoring is not feasible)	10 - 15 μg/mL	Mild to moderate infections
15 - 20 μg/mL	Severe or complicated infections	

Data compiled from multiple sources.[3][4][7]

While trough concentrations have been used as a surrogate for AUC, studies have shown a poor correlation between the two in pediatric patients.[4][8] Therefore, direct AUC calculation is the preferred method.

# Experimental Protocols Protocol for AUC-Based Therapeutic Drug Monitoring

This protocol outlines the steps for determining the vancomycin AUC using a two-concentration method.

Objective: To calculate the patient-specific vancomycin AUC24 to guide dose adjustments.



#### Materials:

- Blood collection tubes (serum separator tubes recommended)
- Centrifuge
- Laboratory facilities for vancomycin serum concentration analysis
- Pharmacokinetic calculation software or validated equations

#### Procedure:

- Timing of Samples:
  - Obtain two blood samples after the patient has reached a steady state (typically after the third or fourth dose).
  - First Sample (Peak): Draw the first blood sample 1 to 2 hours after the completion of the vancomycin infusion. This allows for the distribution phase to be completed.[3]
  - Second Sample (Trough): Draw the second blood sample immediately (within 30 minutes)
     before the next scheduled dose.[9]
- Sample Processing:
  - Collect blood samples in appropriate tubes.
  - Allow the blood to clot, then centrifuge to separate the serum.
  - Transfer the serum to a labeled tube and send it for immediate analysis or store it according to laboratory protocols.
- AUC Calculation:
  - Use the measured peak and trough concentrations, along with the dosing interval, to calculate the AUC for a single dosing interval (AUCtau).
  - The trapezoidal rule is a common method for this calculation.[10]



- Calculate the 24-hour AUC (AUC24) by extrapolating the AUCtau. For example, if the dosing interval is 6 hours, AUC24 = AUCtau \* 4.
- Dose Adjustment:
  - If the calculated AUC24/MIC is outside the target range of 400-600 mg\*hr/L, adjust the total daily dose proportionally.[10]
  - For example, if the calculated AUC24 is 300 mg/hr/L and the target is 400 mg/hr/L, the dose needs to be increased by approximately 33%.
  - Consult with a clinical pharmacist for individualized dose adjustments.
- Follow-up Monitoring:
  - Repeat TDM once a week for stable patients.[7]
  - More frequent monitoring is required for patients with unstable renal function or those on concomitant nephrotoxic medications.[7]

### **Protocol for Continuous Infusion Vancomycin (CIV)**

Objective: To maintain a steady-state serum vancomycin concentration to achieve the target AUC24.

#### Procedure:

- Loading Dose:
  - Administer a loading dose of 15-20 mg/kg infused over one to two hours.
- Initiation of Continuous Infusion:
  - Immediately following the loading dose, start the continuous infusion.
  - A common starting maintenance dose is 60 mg/kg/day.[3]
- Therapeutic Drug Monitoring:

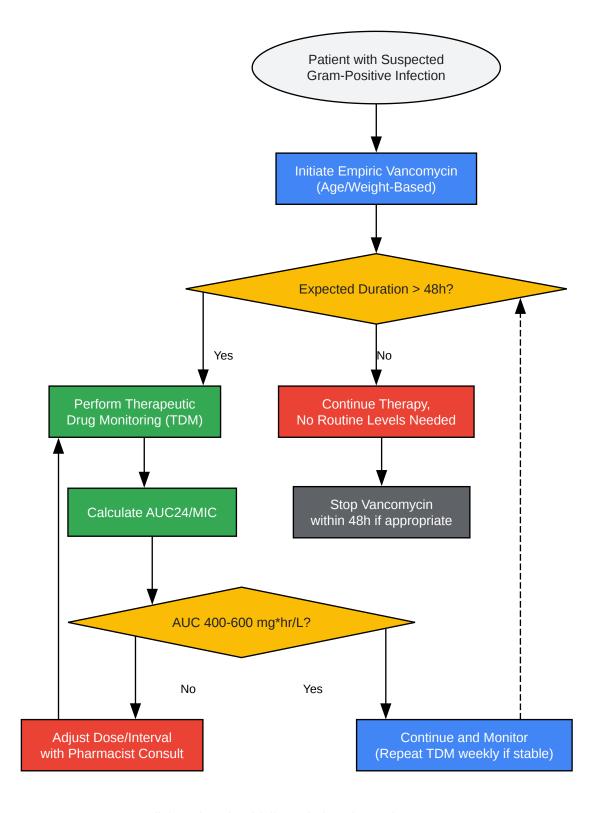


- Obtain a random vancomycin serum concentration 24 to 48 hours after the start of the infusion.
- The target steady-state concentration (Css) can be calculated to correspond to the desired AUC24 (e.g., Css = AUC24 / 24). For a target AUC24 of 400-600 mg\*hr/L, the target Css would be approximately 17-25 mg/L.
- Dose Adjustment:
  - Adjust the infusion rate based on the measured serum concentration to achieve the target Css.

## **Visualizing Workflows and Pathways**

The following diagrams illustrate key processes in pediatric vancomycin dosing.

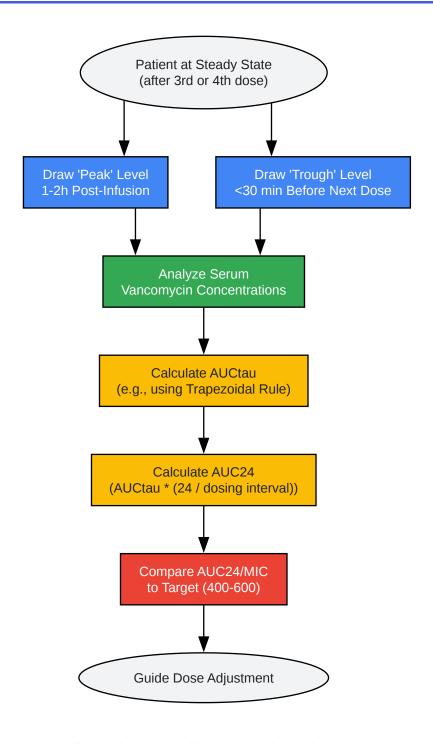




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Caption: Workflow for pediatric vancomycin dosing and monitoring.

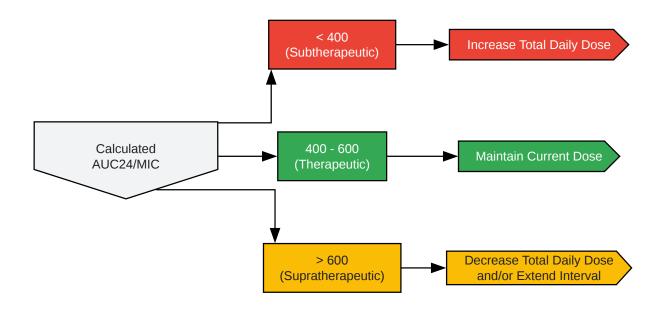




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Caption: Protocol for two-concentration AUC-based monitoring.





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